3-(4-Chlorophenyl)-3'-cyanopropiophenone
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Overview
Description
3-(4-Chlorophenyl)-3'-cyanopropiophenone is a useful research compound. Its molecular formula is C16H12ClNO and its molecular weight is 269.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Remediation and Chemical Transformation
Catalytic Hydrodechlorination : Research has demonstrated the effectiveness of catalytic hydrodechlorination (HDC) in treating environmentally toxic chlorophenols, such as 2,4-dichlorophenol, by converting them into less harmful compounds like phenol under mild conditions, highlighting potential applications in water treatment and pollution reduction (Gómez-Quero, Cárdenas-Lizana, & Keane, 2011).
Photocatalytic Degradation : Studies on the photocatalytic behavior of chlorophenols in aqueous solutions suggest that light-induced reactions can lead to the breakdown of these compounds into simpler molecules, offering pathways for environmental cleanup and detoxification processes (Boule, Guyon, & Lemaire, 1982).
Advanced Oxidation Processes : Research into the oxidative transformation of triclosan and chlorophene by manganese oxides indicates that such processes can effectively degrade chlorophenols and similar compounds, emphasizing the role of advanced oxidation in water treatment technologies (Zhang & Huang, 2003).
Catalytic Membrane Reactors : Studies have explored the use of catalytically active membranes for the simultaneous concentration and reaction of organics like chlorophenols, suggesting applications in the efficient removal of contaminants from water through catalytic pervaporation (Bengtson, Scheel, Theis, & Fritsch, 2002).
Electro-oxidation and Electrochemical Treatment : Investigations into the electro-oxidation of chlorophenols on composite electrodes and through direct electrolysis have shown potential for the electrochemical treatment of phenolic compounds in wastewater, offering environmentally friendly and efficient degradation pathways (Pigani, Musiani, Pȋrvu, Terzi, Zanardi, & Seeber, 2007).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, compounds like pitolisant, which have a similar structure, act as an antagonist or inverse agonist at certain receptors, enhancing the activity of neurons and increasing the signaling of other neurotransmitters in the brain .
Biochemical Pathways
For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
In silico pharmacokinetics analysis of similar compounds, such as cmi, predicted that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
For instance, CMI has been reported as an antioxidant and immunomodulatory compound that improves depression-like behavior and cognitive impairment in mice .
Action Environment
For example, triclocarban, a compound with a similar structure, is a white powder that is insoluble in water . Its action can be influenced by factors such as pH, temperature, and the presence of other substances.
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)propanoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-7-4-12(5-8-15)6-9-16(19)14-3-1-2-13(10-14)11-18/h1-5,7-8,10H,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDLFKPMFVICOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644466 |
Source
|
Record name | 3-[3-(4-Chlorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-68-3 |
Source
|
Record name | 3-[3-(4-Chlorophenyl)-1-oxopropyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898787-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-(4-Chlorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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